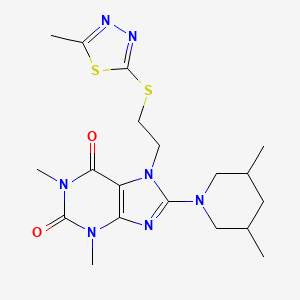

8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core modified with diverse substituents. Key structural features include:

- 7-position: A 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl chain, incorporating a thiadiazole ring and thioether linkage, likely influencing electronic properties and metabolic stability.

- 1- and 3-positions: Methyl groups, enhancing steric hindrance and modulating solubility.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs (e.g., thiadiazole, piperidine) are associated with acetylcholinesterase (AChE) inhibition and kinase modulation in related analogs .

Properties

IUPAC Name |

8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O2S2/c1-11-8-12(2)10-25(9-11)17-20-15-14(16(27)24(5)19(28)23(15)4)26(17)6-7-29-18-22-21-13(3)30-18/h11-12H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUXDIFUJDHOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of SMR000035215 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of many proteins and stabilizing proteins against heat stress .

Mode of Action

SMR000035215 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, leading to changes in the protein folding process .

Biochemical Pathways

The disruption of DnaK’s function affects the protein folding process, which is a critical biochemical pathway in the cell . This disruption can lead to the formation of misfolded proteins, which can have various downstream effects, including the inhibition of biofilm formation .

Result of Action

The interaction of SMR000035215 with DnaK leads to the inhibition of biofilm formation . Biofilms are communities of microorganisms that can adhere to surfaces and are often resistant to antibiotics . By inhibiting biofilm formation, SMR000035215 can potentially enhance the effectiveness of antibiotic treatments .

Biological Activity

The compound 8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the class of purine derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound's structure features a purine core with various functional groups, including a thiadiazole moiety known for its diverse biological activities.

Molecular Structure

- IUPAC Name: 8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

- Molecular Formula: C23H32N5O2S

- Molecular Weight: 410.5 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 20–28 μg/mL . The presence of the thiadiazole ring enhances the compound's ability to interact with microbial targets.

Anticonvulsant Activity

The thiadiazole scaffold is also associated with anticonvulsant effects. Studies have demonstrated that certain derivatives can modulate neurotransmitter systems and exhibit protective effects in seizure models. For example, compounds derived from the thiadiazole framework have been shown to possess neuroprotective properties and reduce seizure frequency in animal models .

Anti-inflammatory and Analgesic Properties

The compound's potential anti-inflammatory effects are supported by its ability to inhibit pro-inflammatory cytokines and mediators. Research has indicated that similar purine derivatives can attenuate inflammation in various models of inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways.

- DNA/RNA Interaction: The purine core may interact with nucleic acids, affecting gene expression and replication processes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results showed that compounds with a thiadiazole ring demonstrated significant antibacterial activity compared to controls .

Study 2: Anticonvulsant Effects

In an animal model using the maximal electroshock (MES) test, several thiadiazole derivatives exhibited potent anticonvulsant activity at doses as low as 30 mg/kg. The study concluded that structural modifications significantly influenced the pharmacological outcomes .

Study 3: Anti-inflammatory Activity

Research conducted on a series of purine derivatives highlighted their anti-inflammatory potential through the inhibition of COX enzymes and reduction of inflammatory cytokines in vitro. This suggests a promising avenue for developing new anti-inflammatory agents.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between the target compound and structurally related analogs:

Key Findings and Implications

Substituent Effects on Bioactivity: The thiadiazole-thioethyl group in the target compound may enhance electron-withdrawing properties and metal-binding capacity compared to pyrazole-based analogs (). This could improve interactions with enzymatic active sites, as seen in AChE inhibitors from .

Synthetic and Analytical Approaches :

- Synthesis of the target compound likely follows protocols similar to , involving nucleophilic substitution at the purine’s 7- and 8-positions, followed by thioether formation .

- Characterization methods (NMR, MS, IR) align with industry standards, though crystallographic tools like WinGX/ORTEP () could resolve its 3D conformation if crystallized .

The target compound’s thiadiazole moiety may address these issues by improving solubility or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.